molecular formula C14H18IN B8599096 2-(3-Methylbutyl)isoquinolin-2-ium iodide CAS No. 110203-11-7

2-(3-Methylbutyl)isoquinolin-2-ium iodide

Cat. No. B8599096
Key on ui cas rn: 110203-11-7
M. Wt: 327.20 g/mol
InChI Key: STHANCTVCXBZTJ-UHFFFAOYSA-M
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Patent
US04688153

Procedure details

To 15.3 g of isoamyliodide and 10 g of isoquinoline placed in a four-necked flask equipped with a reflux condenser and mechanical stirrer was added 30 ml of ethanol. The mixture was reacted for 3 hours under reflux. When the reaction was completed, ethanol was removed from the reaction mixture under reduced pressure, the residue was washed 2-times with 45 ml of ethyl ether. 23.0 g of N-isoamylisoquinolinium iodide was obtained as yellow crystals. Subsequently, into a four-necked flask equipped with a reflux condenser and mechanical stirrer was placed 8 g of TCNQ and 280 ml of acetonitrile, and the TCNQ was dissolved in the acetonitrile under reflux. To the flask was added a solution of 9.6 g of N-isoamylisoquinolinium iodide in 40 ml of acetonitrile, and the mixture was reacted for 20 minutes under reflux. The reaction mixture was cooled to 5° C., separated black needles were filtered out and washed 2-times with 100 ml of methanol. 10.4 g of charge transfer complex of N-isoamylisoquinolinium TCNQ was obtained. The infra-red spectrum of the complex was shown in FIG. 3. The specific resistance of the complex measured by the same method as that described in Example 1 was 3.6 Ωcm.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([I:6])[CH2:2][CH:3]([CH3:5])[CH3:4].[CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][N:8]=1>C(O)C>[I-:6].[CH2:1]([N+:8]1[CH:9]=[CH:10][C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:7]=1)[CH2:2][CH:3]([CH3:5])[CH3:4] |f:3.4|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
C(CC(C)C)I
Name
Quantity
10 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser and mechanical stirrer
CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
ethanol was removed from the reaction mixture under reduced pressure
WASH
Type
WASH
Details
the residue was washed

Outcomes

Product
Name
Type
product
Smiles
[I-].C(CC(C)C)[N+]1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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